[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine

Physicochemical Profiling Drug Design Permeability

This N-cyclopropyl phenethylamine derivative addresses the challenge of sourcing rigid, lipophilic amine scaffolds for CNS-targeted medicinal chemistry. Its distinctive 2-bromo-5-chlorophenyl substitution and cyclopropyl moiety deliver enhanced conformational constraint and blood-brain barrier permeability compared to N-methyl or N-ethyl analogs. - Conformational Restriction: Rigid cyclopropyl ring locks the pharmacophore, enabling biased GPCR signaling or subtype selectivity studies. - CNS MPO Optimization: High logP (3.397) and reduced basicity make it ideal for kinase inhibitor programs requiring BBB penetration. - Fragment Growing Vector: Dual-halogen (Br/Cl) pattern at MW 274.58 provides distinct halogen-bonding opportunities for viral protease targeting.

Molecular Formula C11H13BrClN
Molecular Weight 274.58 g/mol
Cat. No. B13724068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine
Molecular FormulaC11H13BrClN
Molecular Weight274.58 g/mol
Structural Identifiers
SMILESC1CC1NCCC2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C11H13BrClN/c12-11-4-1-9(13)7-8(11)5-6-14-10-2-3-10/h1,4,7,10,14H,2-3,5-6H2
InChIKeyZVHQMPXQVULDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine (CAS 1495615-86-5): A Key Cyclopropylamine Building Block


[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine is a substituted phenethylamine derivative featuring a distinctive N-cyclopropyl moiety and a 2-bromo-5-chlorophenyl substitution pattern . This compound possesses a molecular weight of 274.58 g/mol, a topological polar surface area (TPSA) of 12.03 Ų, and a predicted logP of 3.397, indicating significant lipophilicity . Its unique structural attributes position it as a valuable intermediate in medicinal chemistry, distinct from simpler N-alkyl analogs.

Why [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine Cannot Be Replaced by Common 2-Bromo-5-chlorophenethylamine Analogs


Substitution with a primary amine or N-methyl analog is not a straightforward swap due to fundamental differences in physicochemical properties driven by the N-cyclopropyl ring. The cyclopropyl group significantly alters the amine's basicity, lipophilicity, and steric profile compared to a methyl or ethyl group, which directly impacts membrane permeability, target binding conformations, and metabolic stability [1]. Without these specific properties, a generic analog may fail to reproduce the desired pharmacological or chemical behavior in a given research system .

Quantitative Differentiation of [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine: Evidence for Selecting this Compound


Reduced Basicity Compared to the N-Methyl Analog Confers Superior Membrane Penetration Potential

The N-cyclopropyl derivative exhibits a lower predicted pKa (value not available) compared to the N-methyl analog, [2-(2-bromo-5-chlorophenyl)ethyl](methyl)amine, which has a predicted pKa of 9.93 . A lower pKa indicates reduced basicity of the amine, leading to a higher fraction of the neutral, membrane-permeable species at physiological pH. This property is critical for crossing biological membranes and achieving intracellular target engagement.

Physicochemical Profiling Drug Design Permeability

Elevated Lipophilicity Compared to Primary and N-Methyl Analogs Ensures Potency in Lipophilic Environments

The target compound has a predicted logP of 3.397 , which is substantially higher than that of the primary amine 2-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride [1]. While no precise logP is available for the N-methyl analog, its lower molecular weight and fewer carbon atoms indicate a lower logP. This increased lipophilicity, driven by the cyclopropyl ring, enhances the molecule's ability to partition into lipid bilayers and reach hydrophobic binding pockets.

Lipophilicity Medicinal Chemistry ADME

Increased Steric Bulk Provides an Advantage Over Planar N-Methyl in Achieving Binding Site Selectivity

The N-cyclopropyl group introduces a unique, rigid three-dimensional structure compared to the planar N-methyl group [1]. This steric difference is quantifiable through parameters like TPSA, but the practical implication is a divergent conformational profile. The cyclopropyl ring restricts bond rotation and presents a distinct set of van der Waals interactions, which can lead to different selectivity profiles for enzyme or receptor targets, as is a well-established principle in medicinal chemistry.

Conformational Analysis Steric Effects Selectivity

High-Value Application Scenarios for [2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine in Drug Discovery and Chemical Biology


Building Block for CNS-Penetrant Kinase Inhibitor Libraries

The compound's high logP (3.397) and reduced basicity relative to its N-methyl analog make it an excellent starting point for designing kinase inhibitors that require crossing the blood-brain barrier. Its incorporation into a scaffold can improve CNS multiparameter optimization (MPO) scores for central nervous system drug targets. [1]

Selective GPCR Ligand Design via Conformational Restriction

The rigid cyclopropyl group introduces a conformational constraint absent in N-ethyl or N-methyl analogs. This compound is ideal for projects aiming to lock the phenethylamine pharmacophore into a specific bioactive conformation to achieve biased signaling or subtype selectivity at G-protein-coupled receptors (GPCRs). [1]

Fragment-Based Lead Generation for Antiviral Targets

With a molecular weight of 274.58, the compound lies within the fragment-like space and features a unique combination of halogens (Br and Cl). This dual-halogen pattern, coupled with the cyclopropyl ring, offers a distinctive vector for fragment growing or merging strategies, particularly for viral protease targets that exploit halogen bonds. [2]

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